(E)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4-(3,4-dimethylphenyl)sulfonyl-1-piperazinyl]-3-(5-methyl-2-furanyl)-2-propen-1-one is a sulfonamide.
Scientific Research Applications
Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) Inhibitors
Novel sulfonamides, including derivatives closely related to the chemical , have been designed and synthesized with a focus on inhibiting VEGFR-2. These compounds have demonstrated significant in vitro anticancer activity against various cancer cell lines. Notably, some derivatives have shown to be more active as VEGFR-2 inhibitors than dasatinib, a reference drug, suggesting their potential in cancer treatment and angiogenesis-related research (Ghorab et al., 2016).
Synthesis and Biological Evaluation
Research has been conducted on the synthesis and biological evaluation of various sulfonamide-derived compounds, including those similar to the chemical of interest. These studies involve evaluating the in vitro antibacterial, antifungal, and cytotoxic activity. The results have shown that these compounds exhibit moderate to significant antibacterial activity and good antifungal activity (Chohan & Shad, 2011).
Antioxidant and Cytotoxic Agents
Chrysin-based sulfonylpiperazines, which are structurally similar to the chemical , have been synthesized and investigated for their in vitro antioxidant potential and cytotoxic efficacies. These compounds have shown better antioxidant and anticancer efficacies than previous derivatives, highlighting the significance of structural design in delivering biological effects (Patel et al., 2019).
Antibacterial, Antifungal, and Anthelmintic Activity
A series of compounds including N-(2,6-dimethylphenyl)-2-(piperazin-1-yl)acetamide (T2288) sulfonamides have been synthesized and screened for various biological activities. Some of these compounds have shown significant antibacterial, antifungal, and anthelmintic activities, suggesting their potential in medical research (Khan et al., 2019).
Properties
Molecular Formula |
C20H24N2O4S |
---|---|
Molecular Weight |
388.5 g/mol |
IUPAC Name |
(E)-1-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-3-(5-methylfuran-2-yl)prop-2-en-1-one |
InChI |
InChI=1S/C20H24N2O4S/c1-15-4-8-19(14-16(15)2)27(24,25)22-12-10-21(11-13-22)20(23)9-7-18-6-5-17(3)26-18/h4-9,14H,10-13H2,1-3H3/b9-7+ |
InChI Key |
ATNOWKHZXUTJKM-VQHVLOKHSA-N |
Isomeric SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)/C=C/C3=CC=C(O3)C)C |
SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C)C |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)C=CC3=CC=C(O3)C)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.